molecular formula C19H24N2O5 B2370859 ethyl 4-[(6-ethyl-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate CAS No. 896821-93-5

ethyl 4-[(6-ethyl-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate

Cat. No.: B2370859
CAS No.: 896821-93-5
M. Wt: 360.41
InChI Key: BJAPCICROIQPAL-UHFFFAOYSA-N
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Description

ethyl 4-[(6-ethyl-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of chromenyl piperazine derivatives This compound is characterized by the presence of a chromenyl group, a piperazine ring, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(6-ethyl-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenyl intermediate. This intermediate is then reacted with piperazine and ethyl chloroformate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[(6-ethyl-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a chromenone derivative, while reduction of the carbonyl group can produce a chromanol derivative .

Mechanism of Action

The mechanism of action of ethyl 4-[(6-ethyl-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The chromenyl moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperazine ring may enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 4-[(6-ethyl-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is unique due to the combination of the chromenyl and piperazine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

ethyl 4-[(6-ethyl-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5/c1-3-13-9-15-14(10-18(23)26-17(15)11-16(13)22)12-20-5-7-21(8-6-20)19(24)25-4-2/h9-11,22H,3-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAPCICROIQPAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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